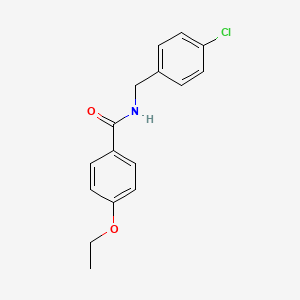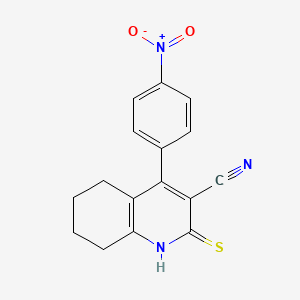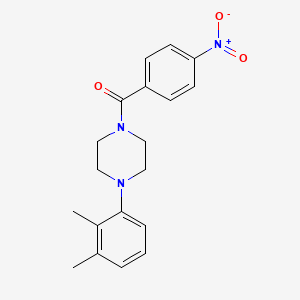
N-(4-chlorobenzyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-ethoxybenzamide, also known as CB-1 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the cannabinoid receptor type 1 (CB-1), which plays a crucial role in regulating various physiological processes in the body. The CB-1 receptor is primarily found in the central nervous system and is responsible for mediating the effects of cannabinoids, such as THC, which is the primary psychoactive component of marijuana.
Mécanisme D'action
N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist works by selectively blocking the this compound receptor, which is responsible for mediating the effects of cannabinoids in the body. By blocking the receptor, this compound antagonist prevents the activation of the endocannabinoid system, which regulates various physiological processes, including appetite, metabolism, and pain sensation.
Biochemical and Physiological Effects
This compound antagonist has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce food intake, body weight, and improve glucose metabolism by modulating the activity of the endocannabinoid system. Additionally, this compound antagonist has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist in lab experiments has several advantages, including its selectivity for the this compound receptor, which reduces the potential for off-target effects. Additionally, this compound antagonist is relatively easy to synthesize and purify, making it readily available for use in experiments. However, the use of this compound antagonist in lab experiments also has some limitations, such as its potential to interfere with other physiological processes that are regulated by the endocannabinoid system.
Orientations Futures
There are several future directions for the use of N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist in scientific research. One potential application is in the treatment of obesity and metabolic disorders, where this compound antagonist has shown promising results in preclinical studies. Additionally, this compound antagonist may have potential applications in the treatment of addiction, particularly for marijuana addiction. Further research is needed to fully understand the potential therapeutic applications of this compound antagonist and to develop more selective and potent compounds for use in scientific research.
Conclusion
In conclusion, this compound, or this compound antagonist, is a chemical compound that has significant potential for use in scientific research. It is a selective antagonist of the this compound receptor, which plays a crucial role in regulating various physiological processes in the body. This compound antagonist has been extensively studied for its potential therapeutic applications, such as in the treatment of obesity, metabolic disorders, and addiction. Further research is needed to fully understand the potential applications of this compound antagonist and to develop more selective and potent compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist involves several steps, starting with the reaction of 4-chlorobenzylamine with 4-ethoxybenzoyl chloride in the presence of a base to form this compound. The compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist has been extensively studied for its potential therapeutic applications, such as in the treatment of obesity, metabolic disorders, and addiction. It has been shown to reduce food intake, body weight, and improve glucose metabolism in preclinical studies. Additionally, this compound antagonist has been investigated for its potential use in the treatment of drug addiction, particularly for marijuana addiction.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-15-9-5-13(6-10-15)16(19)18-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTDINWDLOJZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)


![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)
![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)

![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)



![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)
